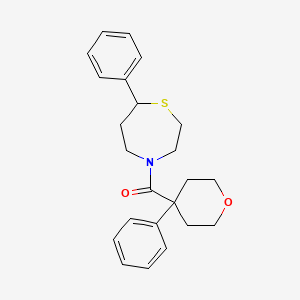
(7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, also known as PTM, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. PTM is a heterocyclic compound that contains both a thiazepane and a tetrahydropyran ring in its structure. In
Applications De Recherche Scientifique
(7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has been shown to have an affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has also been shown to have an effect on the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation.
Mécanisme D'action
The mechanism of action of (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves its binding to the dopamine D3 receptor, which leads to the activation of intracellular signaling pathways. This activation can result in changes in the levels of neurotransmitters such as dopamine and serotonin, which can affect mood and behavior.
Biochemical and Physiological Effects
Studies have shown that (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can have both biochemical and physiological effects. (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in mood and behavior. (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has also been shown to have an effect on the levels of other neurotransmitters, such as norepinephrine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
(7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has several advantages for use in lab experiments. It has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in behavior and mood regulation. (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is also relatively easy to synthesize, which makes it accessible to researchers. However, (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has some limitations for use in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone also has a relatively low potency, which can limit its usefulness in certain studies.
Orientations Futures
There are several future directions for research on (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone. One direction is to explore its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Additionally, further research can be done to optimize the synthesis of (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone and to develop more potent analogs of the compound.
Conclusion
In conclusion, (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method has been described in several research articles, and it has been shown to have an affinity for the dopamine D3 receptor. (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has biochemical and physiological effects, and it has advantages and limitations for use in lab experiments. There are several future directions for research on (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, including exploring its therapeutic applications and optimizing its synthesis.
Méthodes De Synthèse
The synthesis of (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves the reaction of 2-(4-phenyltetrahydro-2H-pyran-4-yl)acetaldehyde with 2-aminobenzothiazole under basic conditions. The resulting product is then subjected to further reactions to obtain (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone. The synthesis of (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has been described in several research articles, and the yield and purity of the product have been optimized through various methods.
Propriétés
IUPAC Name |
(4-phenyloxan-4-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2S/c25-22(23(12-16-26-17-13-23)20-9-5-2-6-10-20)24-14-11-21(27-18-15-24)19-7-3-1-4-8-19/h1-10,21H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEWLTQTOBKNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631566.png)
![5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2631567.png)
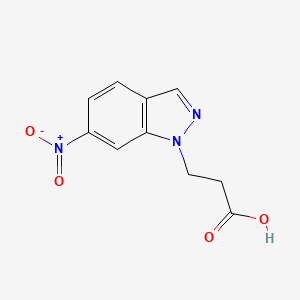
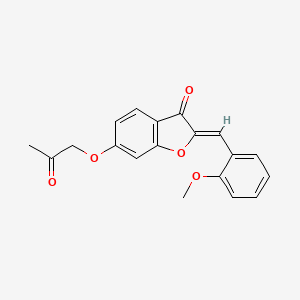
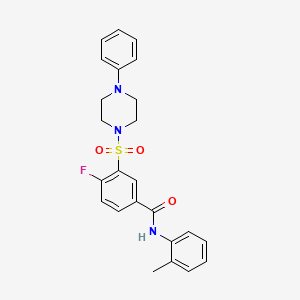

![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)
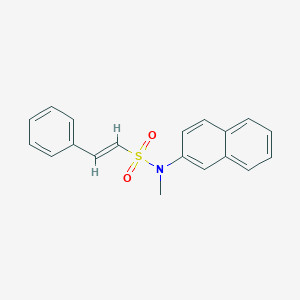
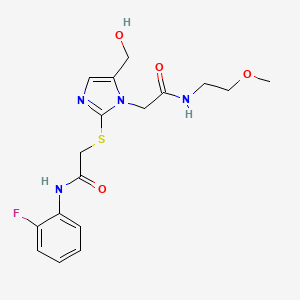
![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)
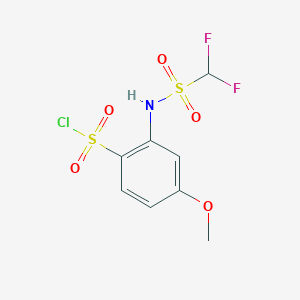
![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)
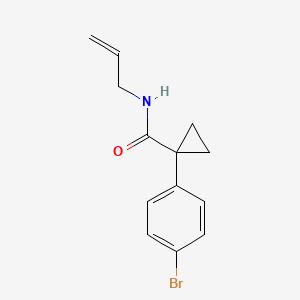
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2631589.png)